REACTION_CXSMILES
|
[Mg].[CH2:2](Br)[CH:3]([CH3:5])[CH3:4].[F:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH:10]=[O:11]>CCOCC>[CH3:4][CH:3]([CH3:5])[CH2:2][CH:10]([OH:11])[C:9]1[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=1[F:7]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
6.57 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)Br
|
Name
|
Mg
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice-salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)Br
|
Name
|
|
Quantity
|
4.25 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 3 necked round bottom flask (100 ml), equipped with a dropping funnel
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
flame
|
Type
|
CUSTOM
|
Details
|
dried the apparatus
|
Type
|
ADDITION
|
Details
|
Dry diethyl ether (15 ml.) was added to Mg
|
Type
|
CUSTOM
|
Details
|
(in a few minutes)
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
CUSTOM
|
Details
|
stirring for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with ice-
|
Type
|
TEMPERATURE
|
Details
|
cooled saturated ammonium chloride solution (30 ml)
|
Type
|
CUSTOM
|
Details
|
the solid separated
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
EXTRACTION
|
Details
|
the filtrate is extracted with ethyl acetate (20×1, 10×2 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield 6.54 gm of crude product (GC showed area of 85% purity)
|
Type
|
DISTILLATION
|
Details
|
The crude product on vacuum distillation
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(C1=C(C=CC=C1)F)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.93 g | |
YIELD: PERCENTYIELD | 54.2% | |
YIELD: CALCULATEDPERCENTYIELD | 53.5% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.87 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |